
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is an organic compound with the molecular formula C8H6ClF3N2O. It is characterized by the presence of a chlorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable amines or urea derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out at room temperature or under mild heating . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: This compound has two trifluoromethylphenyl groups, which may result in different chemical and biological properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This is a precursor in the synthesis of this compound and has distinct reactivity due to the isocyanate functional group.
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, also known as N-(4-chloro-3-(trifluoromethyl)phenyl)urea, is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a unique structure that includes a urea group attached to a phenyl ring with chlorine and trifluoromethyl substituents. Its molecular formula is C8H6ClF3N2O, and it has a molecular weight of approximately 232.6 g/mol.
Biological Activity Overview
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound has shown significant activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
- Mechanism of Action : Studies indicate that this compound induces apoptosis and causes cell cycle arrest at the G1 phase, making it a candidate for further development as an anticancer agent.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 8.5 | Induction of apoptosis |
HCT-116 | 7.2 | Cell cycle arrest (G1 phase) |
PC-3 | 9.0 | Apoptotic pathways activation |
These results suggest that the compound may serve as a promising therapeutic agent in oncology.
Interaction Studies
Research has explored the binding affinity of this compound to various biological targets involved in cancer proliferation. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. Notably, the compound shows potential binding to proteins involved in critical signaling pathways that regulate cell growth and survival.
Case Studies
Recent studies have focused on the structural optimization of similar compounds to enhance their anticancer properties. For instance, a related compound, BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), was synthesized and evaluated for its anticancer potential against various cell lines, showing promising results with lower IC50 values compared to standard treatments .
Comparative Analysis
A comparative analysis of structural analogs highlights differences in biological activity:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-3-(trifluoromethyl)urea | Structure | Antiproliferative |
1-(4-Chlorophenyl)-3-(2-cyanophenyl)urea | Structure | Potential antitumor activity |
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea | Structure | Enhanced biological profile |
The presence of both chlorine and trifluoromethyl groups significantly enhances the lipophilicity and biological activity of this compound compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea?
Methodological Answer: The synthesis typically involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with amines under controlled conditions. For example:
- Reagents: Phenyl carbamate derivatives and 4-aminophenol.
- Solvents: Acetonitrile or dichloromethane.
- Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) at 0.2 mmol.
- Reaction Conditions: Reflux at 65°C for 1 hour.
- Purification: Filtration and washing with hexane to isolate the product .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy: Peaks at ~3340 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=O stretch) confirm urea functionality .
- 1H NMR: Signals at δ 11.86 (s, 1H) and δ 9.39 (s, 1H) correspond to urea NH protons. Aromatic protons appear as multiplet signals (δ 7.522–8.670) .
- ESI-MS: Molecular ion peak at m/z 458.49 (calculated 458.08 for C₂₂H₁₇ClF₃N₄O₂) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological assays involving this compound?
Methodological Answer:
- Cross-Validation: Use orthogonal assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) to confirm activity.
- Structural Analysis: Compare activity of analogs (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups. For example, 1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivatives showed enhanced anticancer activity over non-fluorinated analogs in MCF-7 cells .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to differentiate between true activity and assay noise.
Case Study:
Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]urea derivative) exhibited antiproliferative activity against MCF-7 cells via the US-NCI protocol, while structural analogs with altered substituents showed reduced efficacy, highlighting the importance of the trifluoromethyl group .
Q. How can researchers optimize solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation: Use HCl or sodium salts to improve aqueous solubility.
- Co-Solvents: Employ DMSO:PBS mixtures (≤10% DMSO) for in vitro assays.
- Purification: Recrystallization from ethanol/water or chromatography (e.g., silica gel, hexane/ethyl acetate gradients) enhances stability .
- Lyophilization: Freeze-dry the compound for long-term storage.
Q. What is the proposed mechanism of action for its anticancer activity?
Methodological Answer:
- Kinase Inhibition: Urea derivatives often target kinases (e.g., VEGFR, RAF) by binding to ATP pockets.
- Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays.
- Cell Cycle Analysis: Use flow cytometry (PI staining) to identify G1/S arrest.
Example:
In the US-NCI screen, compound 82 suppressed MCF-7 proliferation via kinase inhibition, with IC₅₀ values comparable to sorafenib .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (CF₃), or bulky substituents.
- Biological Testing: Compare IC₅₀ values across derivatives. For instance, trifluoromethyl-substituted ureas showed 10-fold higher activity than methyl analogs in kinase assays .
- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343247-69-8 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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